molecular formula C16H12BrNO2 B13443736 methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

Cat. No.: B13443736
M. Wt: 330.17 g/mol
InChI Key: SKKXCRNUBTZKPM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 3-position, a phenyl group at the 1-position, and a methyl ester group at the 2-carboxylate position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate typically involves the bromination of a precursor indole compound. One common method is the reaction of 1-phenyl-1H-indole-2-carboxylate with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring or the phenyl group.

    Reduction Products: De-brominated indole derivatives.

Scientific Research Applications

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1H-indole-2-carboxylate
  • 3-Methyl-1H-indole
  • 1-Phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

methyl 3-bromo-1-phenylindole-2-carboxylate

InChI

InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(17)12-9-5-6-10-13(12)18(15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

SKKXCRNUBTZKPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)Br

Origin of Product

United States

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